molecular formula C9H13N B1208494 2-Isopropylaniline CAS No. 643-28-7

2-Isopropylaniline

Cat. No. B1208494
CAS RN: 643-28-7
M. Wt: 135.21 g/mol
InChI Key: YKOLZVXSPGIIBJ-UHFFFAOYSA-N
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Description

2-Isopropylaniline is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a foundational molecule for the synthesis of numerous derivatives and complexes, impacting catalytic activity, synthesis of unnatural amino acids, and more.

Synthesis Analysis

This compound and its derivatives can be synthesized through several methods. One approach involves the aminolysis of chlorodiphenylphosphine with this compound under anaerobic conditions, leading to the formation of (N-diphenylphosphino)-isopropylanilines. These derivatives have been shown to catalyze cross-coupling reactions effectively (Aydemir et al., 2009). Another method focuses on using isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer (Park et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives can significantly influence their chemical behavior and applications. For example, the crystal structure of certain (N-diphenylphosphino)-isopropylanilines was determined using single-crystal X-ray diffraction, shedding light on their solid-state configuration and potentially affecting their catalytic activity (Aydemir et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been found to be highly active catalysts in Suzuki coupling and Heck reaction, which are crucial for synthesizing biphenyls and stilbenes (Aydemir et al., 2009). Another reaction involves the oxidative cyclization of 2-ethynylanilines with isocyanides to synthesize 4-halo-2-aminoquinolines, demonstrating moderate to excellent yields and broad substrate scopes (Liu et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives can vary depending on their molecular structure and substituents. For instance, polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) exhibit different thermal stabilities of the photochrome due to variations in molecule shape and cavity within each crystal (Taneda et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are influenced by their molecular structure, leading to diverse applications. For example, the introduction of isopropyl groups into polyaniline significantly affects its electrochemical redox behavior, optical, and electronic properties, demonstrating corrosion inhibition efficiency and processability (Bhandari et al., 2009).

Scientific Research Applications

Chemical Reactions and Complexes

  • Frustrated Lewis Pair Behavior : 2-Isopropylaniline, in combination with B(C6F5)3, exhibits behavior characteristic of a frustrated Lewis pair. This combination forms adducts useful in chemical research for studying noninteracting pairs and their reactions with various gases like hydrogen and carbon dioxide (Voss et al., 2012).

Metabolomics and Disease Research

  • Diabetes and Prediabetes Research : Studies on metabolomics in diabetes and prediabetes research have identified various metabolites, including this compound derivatives, that are significantly altered in these conditions. This suggests a potential role for these compounds in the development of diabetes (Guasch-Ferré et al., 2016).

Catalysis and Polymerization

  • Ruthenium-Catalyzed Transfer Hydrogenation : this compound derivatives have been studied in the context of Ruthenium-catalyzed transfer hydrogenation of aromatic ketones. These studies contribute to the development of more efficient catalytic processes in organic chemistry (Aydemir & Baysal, 2010).

Biochemical and Pharmacological Research

  • Amino Acid Sensing Mechanism : Research on the M2 isoenzyme of pyruvate kinase (M2PYK) showed that phenylalanine, a derivative of this compound, acts as an inhibitor. This finding is significant for understanding amino acid metabolism and its impact on diseases like diabetes (Yuan et al., 2018).

Environmental and Occupational Health

  • Workplace Atmosphere Monitoring : Methods have been developed for determining N-isopropylaniline in workplace atmospheres, which is crucial for ensuring safety and health standards in industrial environments (Xuan et al., 2015).

Safety and Hazards

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Isopropylaniline can be influenced by various environmental factors . These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors (such as light, heat, and storage conditions). These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.

properties

IUPAC Name

2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLZVXSPGIIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052328
Record name 2-Isopropylaniline
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

643-28-7
Record name 2-Isopropylaniline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Isopropylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(1-methylethyl)-
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Record name 2-Isopropylaniline
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Record name 2-isopropylaniline
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Record name 2-ISOPROPYLANILINE
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Synthesis routes and methods I

Procedure details

(CyPF-t-Bu)PdCl2 (73.0 mg, 100 mmol), LiNH2 (2.30 g, 100 mmol) and 1-Bromo-2-i-propylbenzene (1.99 g, 100 mmol) were weighed into a 100 mL round bottom flask with a stirring bar. DME (20.0 mL) was then added. The flask was sealed with a cap and wrapped tightly with electrical tape. The reaction mixture was stirred for 24 h at 90° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (50.0 mL). To this mixture was added aqueous HCl (100 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (50.0 mL). After extraction with CH2Cl2 (3×50.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by column chromatography, eluting with hexane/ethyl acetate (70/30) to give 1.11 g (82%) of 2-i-propylaniline as a solid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
82%

Synthesis routes and methods II

Procedure details

If the procedure described above is used, but replacing the 2,4-diisopropylaniline by the same amount of 2,5-diisopropylaniline or by 99 parts of 2-isopropylaniline, perylenetetracarboxylic acid N,N'-bis-(2',5'-diisopropylanilide) and N,N'-bis-(2'-isopropylanilide), respectively, are obtained in very good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylaniline
Reactant of Route 2
2-Isopropylaniline
Reactant of Route 3
2-Isopropylaniline
Reactant of Route 4
2-Isopropylaniline
Reactant of Route 5
Reactant of Route 5
2-Isopropylaniline
Reactant of Route 6
2-Isopropylaniline

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